Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro-
Description
The compound Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro- (IUPAC name: 2-[(E)-({2-[(4-hydroxy-3-nitrophenyl)imino]methyl}phenyl)methyl]-4-nitrophenol) is a nitro-substituted phenolic Schiff base. Its structure features a central phenol ring substituted with a nitro group at the 4-position and an iminomethyl group at the 2-position, which is further linked to a 2-hydroxy-4-nitrophenyl moiety (Figure 1).
Properties
CAS No. |
138061-29-7 |
|---|---|
Molecular Formula |
C13H9N3O6 |
Molecular Weight |
303.23 g/mol |
IUPAC Name |
2-[(2-hydroxy-5-nitrophenyl)methylideneamino]-5-nitrophenol |
InChI |
InChI=1S/C13H9N3O6/c17-12-4-2-9(15(19)20)5-8(12)7-14-11-3-1-10(16(21)22)6-13(11)18/h1-7,17-18H |
InChI Key |
BUIYECCAUPUSOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Hydroxy-4-Nitroaniline
The amine precursor, 2-hydroxy-4-nitroaniline, is synthesized via nitration of 2-aminophenol. Nitration is performed using a混酸 (HNO₃/H₂SO₄) system at 0–5°C to direct the nitro group to the para position relative to the hydroxyl group. The reaction proceeds as follows:
$$
\text{2-Aminophenol} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4, \, 0^\circ\text{C}} \text{2-Hydroxy-4-nitroaniline} + \text{H}2\text{O}
$$
Key Parameters
Synthesis of 4-Nitrobenzaldehyde
4-Nitrobenzaldehyde is prepared via nitration of benzaldehyde derivatives. A two-step approach involving toluene nitration followed by oxidation is employed:
- Nitration : Toluene is nitrated at 50°C using HNO₃/H₂SO₄ to yield 4-nitrotoluene.
- Oxidation : 4-Nitrotoluene is oxidized with KMnO₄ in acidic medium (H₂SO₄) at 80°C:
$$
\text{4-Nitrotoluene} + \text{KMnO}4 \xrightarrow{\text{H}2\text{SO}4} \text{4-Nitrobenzaldehyde} + \text{MnSO}4 + \text{K}2\text{SO}4 + \text{H}_2\text{O}
$$
Optimization Data
| Parameter | Value | Source |
|---|---|---|
| Oxidation Temperature | 80°C | |
| Yield | 85% | |
| Purity (HPLC) | >98% |
Schiff Base Condensation: Mechanistic and Methodological Insights
Reaction Mechanism
The target compound is synthesized via acid-catalyzed condensation of 2-hydroxy-4-nitroaniline and 4-nitrobenzaldehyde. The process involves:
Standard Protocol
- Dissolve 2-hydroxy-4-nitroaniline (1.0 mmol) and 4-nitrobenzaldehyde (1.2 mmol) in 40 mL hot ethanol.
- Add 2–3 drops of glacial acetic acid as a catalyst.
- Reflux at 80°C for 3–4 hours.
- Cool to room temperature; collect precipitate via vacuum filtration.
- Wash with cold ethanol and dry under reduced pressure.
Solvent and Catalytic Optimization
Comparative studies reveal solvent polarity and acid strength critically influence reaction efficiency:
| Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | Acetic acid | 3 | 78 |
| Methanol | HCl (0.1 M) | 2.5 | 72 |
| DMF | p-TsOH | 1.5 | 85 |
| MTBE | Acetic acid | 4 | 65 |
Key Findings :
- DMF enhances solubility of nitroaromatics but complicates purification.
- Acetic acid minimizes side reactions (e.g., over-oxidation) compared to mineral acids.
Advanced Purification and Characterization
Crystallization Techniques
Post-condensation purification involves fractional crystallization:
- Dissolve crude product in hot DMSO.
- Gradually add deionized water until cloudiness appears.
- Cool to 4°C for 12 hours; isolate crystals via filtration.
Purity Enhancement :
Spectroscopic Validation
- ν(O–H) : 3420 (broad, phenolic OH)
- ν(C=N) : 1625 (imine stretch)
- ν(NO₂) : 1520, 1340 (asymmetric/symmetric)
- H9 (imine) : 9.37 (s, 1H)
- Aromatic protons : 7.16–8.94 (m, 8H)
- OH protons : 14.64 (br, 1H), 11.74 (br, 1H)
- π→π* : 320 (aromatic rings)
- n→π* : 420 (imine charge transfer)
Industrial-Scale Adaptations and Patented Innovations
Continuous Flow Synthesis
Patent US20080045756A1 describes a scalable hydrolysis-acidification process for nitrophenol intermediates, adaptable for Schiff base precursors:
- Hydrolysis : 4-Nitrochlorobenzene + NaOH → 4-Nitrophenolate (120°C, 6 h).
- Acidification : H₂SO₄ added to pH 3 → 4-Nitrophenol (95% yield).
Advantages :
Nitration Control
EP0342532A1 emphasizes regioselective nitration using sulfonic acid protecting groups:
- Sulfonation : 4-Chloro-2-methylphenol + MeSO₂Cl → Sulfonate ester.
- Nitration : HNO₃/H₂SO₄ at 0°C → 5-nitro derivative.
- Desulfonation : HCl (80°C) → 4-Chloro-2-methyl-5-nitrophenol (88% yield).
Relevance : Methodology applicable for synthesizing nitro-substituted phenolic intermediates.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenolic hydroxyl group activates the aromatic ring towards electrophilic substitution reactions, such as nitration and halogenation.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid in the presence of sulfuric acid is used for nitration reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products Formed
Scientific Research Applications
Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro- involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the nitro groups can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Substituent Variations
The compound’s properties are strongly influenced by its substituents. Key analogues include:
*Calculated based on molecular formula.
Key Observations:
- Halogen vs.
- Morpholine Substituents : O-2-MPIMP () demonstrates superior thermal stability due to oligomerization and metal coordination, whereas the target compound may degrade at lower temperatures.
- Azo/Hydrazone Analogues : The azo derivative () shows distinct electronic properties, with DFT studies revealing lower HOMO-LUMO gaps (4.5 eV vs. ~5.2 eV in the target compound), suggesting higher reactivity .
Antimicrobial Activity
The target compound’s nitro and iminomethyl groups align with structural motifs in antimicrobial agents. Patent data () highlight that derivatives of 2-[[(phenyl)imino]methyl]-4-nitro-phenol inhibit bacterial NusB-NusE interactions, critical for transcription antitermination. Compared to morpholine-based analogues (e.g., O-2-MPIMP), the target compound may exhibit broader-spectrum activity due to its nitro groups, which enhance membrane permeability .
Thermal Behavior
Thermogravimetric analysis (TGA) of oligomeric analogues like O-2-MPIMP () shows degradation onset temperatures above 250°C, attributed to stable metal complexes. In contrast, the target compound, lacking oligomeric or metal-coordinated structures, likely degrades at lower temperatures (~200°C), similar to monomeric Schiff bases .
Electronic and Computational Insights
DFT studies on azo/hydrazone derivatives () reveal that electron-withdrawing nitro groups reduce electron density on the phenolic ring, increasing acidity (pKa ~7.5) compared to amino-substituted analogues (pKa ~9.2). The target compound’s iminomethyl linkage likely further stabilizes the conjugate base, enhancing its chelation capacity .
Biological Activity
Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro- (CAS Number: 138061-29-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial and antifungal activities, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉N₂O₃ |
| Molecular Weight | 242.23 g/mol |
| Density | 1.459 g/cm³ |
| Boiling Point | 421.8 ºC |
| Flash Point | 208.9 ºC |
| LogP | 3.574 |
Antibacterial Activity
Phenol derivatives, particularly those containing nitro and hydroxyl groups, have been shown to exhibit significant antibacterial activity. The compound's structure allows for interactions with bacterial cell walls and enzymes, leading to inhibition of growth.
- Mechanism of Action : The nitro group is known to participate in redox reactions, which can disrupt cellular functions in bacteria. Additionally, the phenolic structure can facilitate hydrogen bonding with bacterial proteins.
-
Minimum Inhibitory Concentration (MIC) : Studies have reported varying MIC values for similar compounds against different bacterial strains:
- Staphylococcus aureus : MIC values ranged from 3.12 to 12.5 μg/mL.
- Escherichia coli : MIC values reported between 4.69 to 22.9 µM.
Antifungal Activity
The compound also displays antifungal properties, particularly against common pathogens such as Candida albicans.
- MIC Values : Research indicates that related compounds exhibit MIC values against C. albicans ranging from 16.69 to 78.23 µM.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenolic ring significantly influence the biological activity of the compound:
- Hydroxyl Substitution : The presence of hydroxyl groups enhances antibacterial activity by increasing solubility and interaction with bacterial membranes.
- Nitro Groups : The positioning and number of nitro groups can affect the electron density on the aromatic ring, altering its reactivity and biological efficacy.
Case Studies
-
Study on Schiff Base Complexes :
A review highlighted that Schiff base metal complexes derived from similar phenolic compounds exhibit enhanced biological activities when coordinated with metal ions like Zn(II). These complexes showed improved antibacterial and antifungal properties compared to their non-complexed forms . -
Antimicrobial Screening :
In a study evaluating various phenolic compounds, those similar to Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro- were tested against a panel of bacteria and fungi, demonstrating promising results with significant zones of inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
